molecular formula C11H17NS B7992782 2-[(Diethylamino)methyl]thiophenol

2-[(Diethylamino)methyl]thiophenol

Cat. No.: B7992782
M. Wt: 195.33 g/mol
InChI Key: TWAVFKFZANSHLI-UHFFFAOYSA-N
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Description

2-[(Diethylamino)methyl]thiophenol is a sulfur-containing aromatic compound featuring a thiophenol backbone (a benzene ring with a thiol group) substituted with a diethylaminomethyl group (–CH₂N(C₂H₅)₂).

Properties

IUPAC Name

2-(diethylaminomethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAVFKFZANSHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Diethylamino)methyl]thiophenol typically involves the reaction of thiophenol with diethylamine and formaldehyde. This reaction is known as the Mannich reaction, which is a classic method for forming carbon-nitrogen bonds. The reaction conditions usually involve the use of an acid catalyst, such as hydrochloric acid, and the reaction is carried out at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-[(Diethylamino)methyl]thiophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfonic acids, sulfoxides

    Reduction: Thiols, sulfides

    Substitution: Nitrothiophenols, halothiophenols

Scientific Research Applications

2-[(Diethylamino)methyl]thiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Diethylamino)methyl]thiophenol involves its ability to interact with various molecular targets. The compound can form strong bonds with metal ions, which can affect enzyme activity and other biological processes. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions in biological systems.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Structural Features Biological Activity (IC₅₀) Key Properties Source
This compound Thiophenol + diethylaminomethyl Not reported High lipophilicity, reactive thiol group Inferred
Indolinone-hydrazinecarbothioamide Diethylaminomethyl + indolinone 11–20 μM (antiviral) Cytostatic, antiviral
2-(Diethylamino)ethanethiol HCl Thiol + diethylaminoethyl + HCl Regulatory: Schedule 2B12 High solubility, organophosphorus synthon
2-((Dimethylamino)methyl)phenol Phenol + dimethylaminomethyl None reported Intermediate in organic synthesis
2-Amino Thiophenol Thiophenol + amino group Laboratory use High reactivity, hazardous
2-Nitrophenol Phenol + nitro group None reported Corrosive, acidic (pKa ~7.2)

Biological Activity

Introduction

2-[(Diethylamino)methyl]thiophenol, also known as a thiophenol derivative, has garnered attention in various fields of biological and medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a thiol group, which plays a crucial role in its biological activity. This article aims to provide an in-depth analysis of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula: C₁₁H₁₅N₁S
  • Molecular Weight: 201.32 g/mol
  • Functional Groups: Thiol (-SH), amine (-NH), and aromatic ring.

The presence of the thiol group is significant as it can participate in redox reactions and nucleophilic attacks, making it a valuable entity in biological systems.

Antioxidant Activity

The thiol group in this compound is known to exhibit antioxidant properties. Thiols can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This property is particularly important in cellular environments where ROS can lead to damage and contribute to various diseases.

Enzyme Inhibition

Research indicates that compounds containing thiol groups can act as enzyme inhibitors. The mechanism typically involves the formation of covalent bonds with active site residues in enzymes, thereby altering their function. For example, studies have shown that similar thiophenolic compounds can inhibit proteases and kinases, which are critical in cancer progression and other diseases.

Cellular Signaling Modulation

Thiophenols have been implicated in modulating cellular signaling pathways. By interacting with thiol-containing proteins, these compounds can influence signal transduction processes, potentially affecting cell proliferation and apoptosis.

Study on Antioxidant Properties

In a study published by PubMed, researchers evaluated the antioxidant capacity of various thiophenolic compounds, including this compound. The findings demonstrated that this compound effectively reduced oxidative stress markers in vitro, indicating its potential use as a therapeutic agent for oxidative stress-related diseases .

Enzyme Inhibition Research

A significant study focused on the enzyme-inhibitory effects of thiophenolic compounds found that this compound inhibited specific kinases involved in cancer cell signaling pathways. The inhibition was dose-dependent, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Drug Development

Due to its biological activity, this compound is being explored as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for designing novel therapeutics aimed at treating conditions such as cancer and neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound is utilized to study protein-ligand interactions. The reactivity of the thiol group allows researchers to modify proteins selectively, facilitating the exploration of protein functions and interactions within cellular contexts .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC₁₁H₁₅N₁SAntioxidant, enzyme inhibitor
ThiophenolC₆H₅SHAntioxidant, nucleophile
2-MercaptoethanolC₂H₆OSReducing agent, antioxidant

This table illustrates how this compound compares with other related compounds regarding their molecular structure and biological activities.

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